molecular formula C16H19NO7 B4002032 N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid

N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid

Cat. No.: B4002032
M. Wt: 337.32 g/mol
InChI Key: HXXFMNQMHCTYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C16H19NO7 and its molecular weight is 337.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate is 337.11615195 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Characterization and Metabolic Studies

  • Metabolic Pathways and Cytochrome P450 Enzymes : Research has focused on the metabolism of compounds structurally related to N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate, particularly in understanding the role of cytochrome P450 enzymes in their biotransformation. Studies of similar compounds have identified critical enzymes and metabolic pathways, including hydroxylation and demethylation, which could provide insights into the metabolism of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate as well (Nielsen et al., 2017).

Electrochemical Behavior and Structural Analysis

  • Electrochemical Properties : The electrochemical behavior of Fischer carbene complexes, which share structural motifs with N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate, has been investigated to understand their redox properties. Such studies can elucidate the reactivity and potential applications of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate in electronic or catalytic systems (Landman et al., 2014).

Synthetic Applications and Mechanistic Insights

  • Reaction Mechanisms and Synthetic Applications : Research into the reactivity of chromium carbene complexes with acetylenes, leading to the formation of furan and phenol products, provides valuable mechanistic insights that could be applied to the synthesis and functionalization of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate (McCallum et al., 1988).

Antimicrobial and Antidiabetic Studies

  • Antimicrobial and Antidiabetic Potential : Studies on Schiff bases derived from structurally related compounds have shown significant antimicrobial and antidiabetic activities. These findings suggest potential biomedical applications of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate in treating infectious diseases and diabetes (Saranya G et al., 2023).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.C2H2O4/c1-16-12-4-2-5-13(10-12)18-9-7-15-11-14-6-3-8-17-14;3-1(4)2(5)6/h2-6,8,10,15H,7,9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFMNQMHCTYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid
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N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid
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N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid
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N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid
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N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid
Reactant of Route 6
N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid

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